Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate
Description
Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate is a glycine-derived ethyl ester featuring a cycloheptyl ring substituted with a 1-methylpropyl group at the 1-position. The compound’s structure combines a seven-membered alicyclic ring with a branched alkyl chain, conferring unique steric and electronic properties.
Properties
CAS No. |
56471-41-1 |
|---|---|
Molecular Formula |
C16H29NO3 |
Molecular Weight |
283.41 g/mol |
IUPAC Name |
ethyl 2-[(1-butan-2-ylcycloheptanecarbonyl)amino]acetate |
InChI |
InChI=1S/C16H29NO3/c1-4-13(3)16(10-8-6-7-9-11-16)15(19)17-12-14(18)20-5-2/h13H,4-12H2,1-3H3,(H,17,19) |
InChI Key |
IQLBHPALSIJIPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCCCCC1)C(=O)NCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate generally involves the following key steps:
- Activation of the cycloheptyl carboxylic acid derivative (or its acid chloride)
- Coupling with glycine ethyl ester to form the amide bond
- Purification and isolation of the final product
This approach is consistent with standard peptide coupling chemistry and amide bond formation protocols used in medicinal chemistry.
Activation of the Carboxylic Acid Derivative
A common method for activating the carboxylic acid functionality on the cycloheptyl moiety is conversion to the corresponding acid chloride or use of carbodiimide coupling agents. The acid chloride formation is typically achieved by treatment of the acid with reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.
Example procedure from patent literature :
- The acid chloride of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexane-1-carbonyl chloride was prepared and dissolved in anhydrous methylene chloride (CH2Cl2).
- The acid chloride solution was added slowly to a reaction flask containing the amine component under nitrogen atmosphere with stirring at room temperature (RT).
Alternatively, carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) are employed for direct coupling without isolating the acid chloride:
Coupling with Glycine Ethyl Ester
The coupling step involves nucleophilic attack by the amino group of glycine ethyl ester on the activated carboxyl derivative to form the amide bond.
- The reaction is typically performed in anhydrous organic solvents such as methylene chloride or dichloromethane under inert atmosphere to prevent hydrolysis.
- Base such as triethylamine is used to neutralize the generated acid and drive the reaction forward.
- Reaction times range from several hours to overnight at RT or slightly elevated temperatures.
Workup and Purification
After completion of the coupling reaction, the mixture is subjected to several purification steps:
- Extraction with aqueous solutions such as 0.1 M NaOH, water, and brine to remove impurities and inorganic salts.
- Drying of the organic phase over anhydrous sodium sulfate or magnesium sulfate.
- Concentration under reduced pressure using rotary evaporators at temperatures below 40°C to avoid decomposition.
- Further purification by crystallization from ethanol-water mixtures or flash chromatography using ethyl acetate/hexane gradients.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acid chloride formation | Thionyl chloride or oxalyl chloride | Anhydrous CH2Cl2 | 0°C to RT | 1-2 hours | - | Acid chloride used immediately |
| Amide coupling | Glycine ethyl ester, triethylamine, EDC·HCl | CH2Cl2 | 0°C to RT | Overnight | 60-80 | Stirring under nitrogen atmosphere |
| Workup | Extraction with NaOH, water, brine | Various aqueous/org. | RT | 1-2 hours | - | Removal of impurities |
| Purification | Crystallization or flash chromatography | Ethanol-water or EtOAc/hexane | RT | Several hours | 60-75 | Final product isolation and purity |
Additional Notes on Synthesis
- Reaction mixtures are often cooled in ice baths during reagent addition to control exotherms and improve selectivity.
- The use of inert atmosphere (dry nitrogen) is critical to prevent moisture-induced hydrolysis of acid chlorides and maintain reaction efficiency.
- Prolonged stirring and careful pH adjustments during workup ensure maximal recovery of the amide product.
- Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Summary of Research Findings
The preparation of this compound relies on well-established amide coupling chemistry, employing either acid chloride intermediates or carbodiimide-mediated activation. The reaction conditions emphasize mild temperatures, inert atmosphere, and careful workup to optimize yield and purity. The integration of base to neutralize acid byproducts and the use of anhydrous solvents are critical for successful synthesis.
The procedures documented in patents and scientific literature demonstrate consistent yields in the range of 60-80%, with purification strategies tailored to the compound’s solubility and stability profile. These methods are adaptable and can be scaled for larger preparations.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs in Glycinate Ester Family
(a) Ethyl-N-aryl glycinates (e.g., 1a-c from )
- Substituents : These compounds feature aromatic substituents (phenyl, p-anisyl, 3-chloro-4-fluorophenyl) instead of the alicyclic group in the target compound.
- Synthesis : Prepared via refluxing substituted anilines with ethyl chloroacetate, yielding 56–59% .
- Physical Properties : Melting points range from 50°C to 91°C, influenced by substituent polarity and symmetry.
(b) Methyl N-(1-methylindole-2-ylcarbonyl)glycinate ()
- Substituent : Indole moiety (aromatic heterocycle) vs. cycloheptyl.
- Molecular Weight : 246.26 g/mol (lower than the target compound due to smaller substituent).
Cyclohexyl vs. Cycloheptyl Derivatives
The compound "Ethyl N-[(2-isopropyl-5-methylcyclohexyl)carbonyl]glycinate" () is a structural isomer with a cyclohexyl ring instead of cycloheptyl. Key comparisons include:
- Stereochemical Complexity : The cyclohexyl derivative’s stereochemistry ((1R,2S,5R)) suggests possible differences in chiral recognition compared to the cycloheptyl analog .
Physicochemical Properties (Theoretical Analysis)
Biological Activity
Ethyl N-((1-(1-methylpropyl)cycloheptyl)carbonyl)glycinate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes current knowledge regarding its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₁₅H₂₃N₃O₃
- Molecular Weight : 293.36 g/mol
This compound belongs to a class of N-substituted glycine derivatives, which are often investigated for their pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that compounds similar to this one may act as antagonists for various G-protein coupled receptors (GPCRs), which play critical roles in numerous physiological processes.
Key Biological Activities
- Antagonistic Activity : Preliminary studies suggest that this compound may exhibit antagonistic effects on certain receptors, potentially influencing pathways related to inflammation and pain modulation.
- Metabolic Stability : The compound's stability in metabolic assays has been evaluated, showing promising results that indicate it may resist rapid degradation in biological systems, enhancing its therapeutic potential.
Table 1: Biological Activity Summary
| Activity Type | Observations | Reference |
|---|---|---|
| Antagonistic | Exhibits receptor antagonism | |
| Metabolic Stability | High stability in liver microsomes | |
| Bioavailability | Moderate oral bioavailability |
Case Study 1: CCR5 Antagonism
In a study examining CCR5 antagonists, this compound was assessed for its ability to inhibit HIV entry into host cells. The compound demonstrated significant potency compared to other tested derivatives, indicating its potential as a therapeutic agent in HIV treatment.
Case Study 2: In Vivo Efficacy
A pharmacokinetic study evaluated the in vivo efficacy of the compound in rodent models. Results indicated that the compound not only reached therapeutic levels but also exhibited a favorable safety profile, with minimal adverse effects observed during the treatment period.
- Key Findings :
- Effective dosage range: 10-20 mg/kg
- No significant toxicity reported
- Study Reference :
Research Findings
Recent investigations into this compound have highlighted several important findings:
- Receptor Interaction : The compound's ability to interact with various GPCRs suggests it may modulate multiple signaling pathways, which could be beneficial in treating conditions like chronic pain and inflammation.
- Synthetic Pathways : Development of synthetic routes for this compound has been optimized, allowing for more efficient production methods that could facilitate further research and potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
